

Alintegimod (7HP-349): Application Notes and Protocols for In Vitro Research

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Compound of Interest

Compound Name: *Alintegimod*

Cat. No.: *B12399455*

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Introduction

Alintegimod, also known as 7HP-349, is an orally bioavailable, small molecule that acts as an allosteric activator of the integrin cell adhesion receptors, very late antigen-4 (VLA-4 or $\alpha 4\beta 1$) and lymphocyte function-associated antigen-1 (LFA-1 or $\alpha L\beta 2$).^{[1][2][3][4][5]} Developed by 7 Hills Pharma, this first-in-class compound is under investigation for its potential to enhance immunotherapies in oncology and improve the efficacy of vaccines.^{[2][6][7]} **Alintegimod's** mechanism of action focuses on augmenting the adhesion between immune cells and their targets, a critical step for effective immune responses.^{[1][2]}

Mechanism of Action

Alintegimod allosterically activates LFA-1 and VLA-4 integrins on the surface of leukocytes.^{[1][8]} This activation promotes the binding of these integrins to their respective ligands, intercellular adhesion molecule 1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are expressed on antigen-presenting cells (APCs) and endothelial cells.^{[1][2]} This enhanced cell-cell adhesion is crucial for several immunological processes, including:

- T-cell activation and priming: By stabilizing the interaction between T-cells and APCs, **Alintegimod** facilitates a more robust activation of T-cells.^{[1][8][9]}

- Immune cell trafficking: The activation of integrins promotes the migration and infiltration of T-cells into tumors.[\[1\]](#)[\[8\]](#)
- Antigen presentation: Enhanced adhesion between immune cells supports more effective antigen presentation.[\[6\]](#)[\[7\]](#)[\[9\]](#)

Preclinical studies have demonstrated that **Alintegimod** can enhance the effectiveness of immune checkpoint inhibitors.[\[6\]](#)[\[7\]](#)[\[10\]](#)

Quantitative Data

Note: Extensive searches of publicly available literature did not yield specific starting concentrations of **Alintegimod** (7HP-349) for in vitro cell culture experiments. The available data primarily focuses on in vivo and clinical trial dosages. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and assay. The table below provides a template for organizing such experimental data.

Table 1: Example Data Structure for **Alintegimod** In Vitro Efficacy

Cell Line	Assay Type	Concentration Range Tested (μM)	EC50 / IC50 (μM)	Observed Effect	Reference
Jurkat	Cell Adhesion Assay	e.g., 0.01 - 10	Determine Experimentally	Increased adhesion to ICAM-1 coated plates	Internal Data
Primary Human T-cells	T-cell Activation Assay (e.g., CD69 expression)	e.g., 0.01 - 10	Determine Experimentally	Enhanced activation in the presence of anti-CD3/CD28	Internal Data
Ovarian Cancer Spheroids	T-cell Infiltration Assay	e.g., 0.1 - 20	Determine Experimentally	Increased infiltration of co-cultured T-cells	Internal Data

Experimental Protocols

Protocol 1: In Vitro T-Cell Adhesion Assay

This protocol provides a framework for evaluating the effect of **Alintegimod** on T-cell adhesion to ICAM-1.

Materials:

- Human T-cell line (e.g., Jurkat) or isolated primary human T-cells
- **Alintegimod** (7HP-349)
- 96-well flat-bottom plates
- Recombinant human ICAM-1
- Bovine Serum Albumin (BSA)
- Calcein-AM fluorescent dye
- Assay buffer (e.g., HBSS with 2 mM MgCl₂ and 2 mM CaCl₂)
- Fluorescence plate reader

Methodology:

- Plate Coating:
 - Coat wells of a 96-well plate with recombinant human ICAM-1 at a concentration of 1-5 µg/mL in PBS overnight at 4°C.
 - Wash the wells three times with PBS.
 - Block the wells with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
 - Wash the wells three times with PBS.
- Cell Preparation:

- Culture T-cells to the desired density.
- Label the T-cells with Calcein-AM according to the manufacturer's instructions.
- Resuspend the labeled cells in assay buffer at a concentration of 1×10^6 cells/mL.
- Treatment with **Alintegimod**:
 - Prepare a serial dilution of **Alintegimod** in assay buffer. It is recommended to start with a broad range (e.g., 10 μ M down to 1 nM) to determine the optimal concentration range.
 - Incubate the labeled T-cells with varying concentrations of **Alintegimod** or vehicle control for 30-60 minutes at 37°C.
- Adhesion Assay:
 - Add 100 μ L of the pre-treated T-cell suspension to each ICAM-1 coated well.
 - Incubate the plate for 30-60 minutes at 37°C in a 5% CO₂ incubator.
 - Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.
- Quantification:
 - Add 100 μ L of assay buffer to each well.
 - Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
 - Calculate the percentage of adherent cells for each treatment condition relative to the total number of cells added.

Protocol 2: In Vitro T-Cell Activation Assay

This protocol outlines a method to assess the impact of **Alintegimod** on T-cell activation.

Materials:

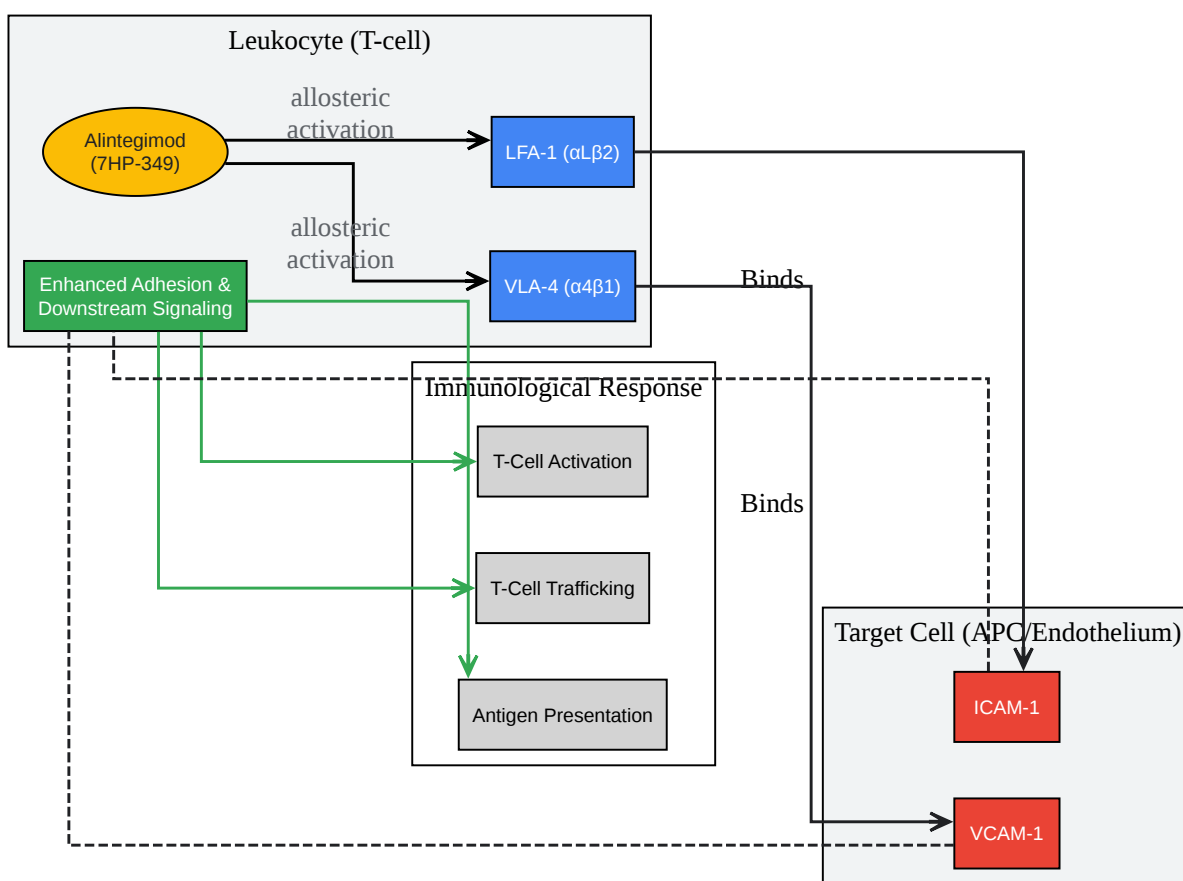
- Primary human T-cells or a T-cell line
- **Alintegimod** (7HP-349)
- Anti-CD3 and anti-CD28 antibodies
- 96-well U-bottom plates
- Fluorochrome-conjugated antibodies against T-cell activation markers (e.g., CD69, CD25)
- Flow cytometer
- Cell culture medium

Methodology:

- Plate Preparation:
 - Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C.
 - Wash the wells three times with PBS before use.
- Cell Culture and Treatment:
 - Plate T-cells at a density of 1×10^5 cells per well in the anti-CD3 coated plate.
 - Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the wells.
 - Add varying concentrations of **Alintegimod** or vehicle control to the wells. A starting range of 0.1 µM to 10 µM is suggested for initial experiments.
 - Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
- Flow Cytometry Analysis:
 - Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).
 - Stain the cells with fluorochrome-conjugated antibodies against CD69 and CD25 for 30 minutes on ice in the dark.

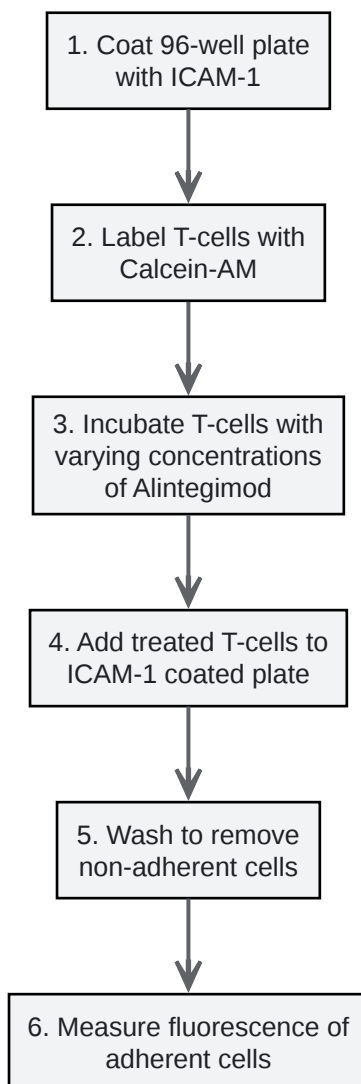
- Wash the cells twice with FACS buffer.
- Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
- Analyze the percentage of CD69+ and CD25+ cells in the T-cell population for each treatment condition.

Visualizations



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Caption: **Alintegimod's** mechanism of action.



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Caption: Experimental workflow for T-cell adhesion assay.

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